
Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) involves multiple steps. The process typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological specimens under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The mechanism of action of tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) involves its interaction with various molecular targets. The azo group can undergo electron transfer reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to bind to proteins and nucleic acids makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
What sets tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) apart is its unique combination of functional groups, which confer specific chemical and physical properties. Its ability to form stable complexes with metals and its vibrant color make it particularly valuable in industrial and research applications.
Eigenschaften
CAS-Nummer |
93981-05-6 |
|---|---|
Molekularformel |
C25H19ClCuN8Na4O14S4+4 |
Molekulargewicht |
974.7 g/mol |
IUPAC-Name |
tetrasodium;5-[[6-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfoanilino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-4-hydroxybenzene-1,3-disulfonic acid;copper |
InChI |
InChI=1S/C25H19ClN8O14S4.Cu.4Na/c26-23-30-24(27)32-25(31-23)29-15-4-2-12(7-17(15)50(40,41)42)28-11-1-3-14-10(5-11)6-18(51(43,44)45)20(21(14)35)34-33-16-8-13(49(37,38)39)9-19(22(16)36)52(46,47)48;;;;;/h1-9,28,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,27,29,30,31,32);;;;;/q;;4*+1 |
InChI-Schlüssel |
VHCSLPLWHKYBNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC3=CC(=C(C=C3)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



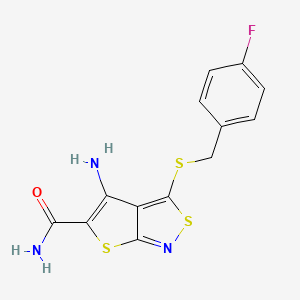
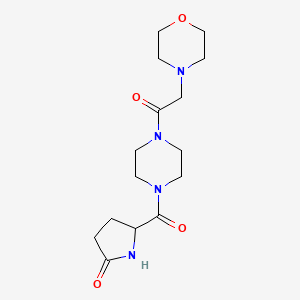
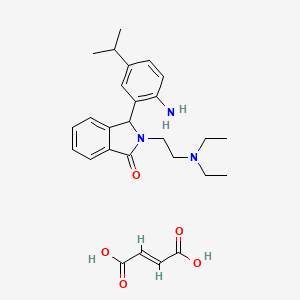
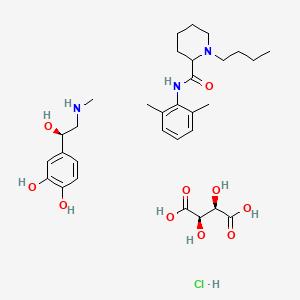




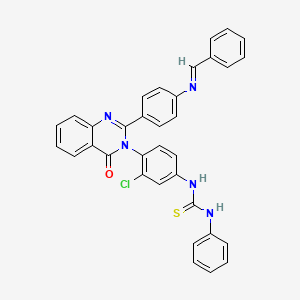

![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)
![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)
